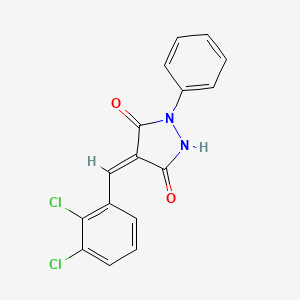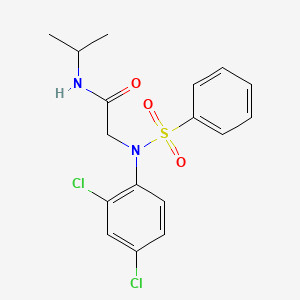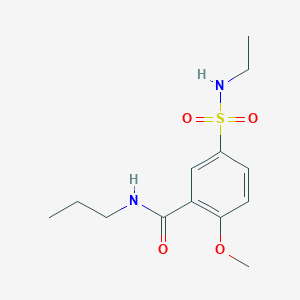![molecular formula C15H15Cl2N3O B5068881 N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea CAS No. 18982-72-4](/img/structure/B5068881.png)
N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
Overview
Description
N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both dichlorophenyl and dimethylaminophenyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-(dimethylamino)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing groups.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of halogen or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The presence of dichlorophenyl and dimethylaminophenyl groups suggests potential interactions with hydrophobic and aromatic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-phenylurea: Lacks the dimethylamino group, which may affect its biological activity.
N-(4-chlorophenyl)-N’-[4-(dimethylamino)phenyl]urea: Contains a single chlorine atom, potentially altering its reactivity and interactions.
N-(3,4-dichlorophenyl)-N’-[4-(methylamino)phenyl]urea: Has a methylamino group instead of dimethylamino, which may influence its chemical properties.
Uniqueness
N-(3,4-dichlorophenyl)-N’-[4-(dimethylamino)phenyl]urea is unique due to the presence of both dichlorophenyl and dimethylaminophenyl groups, which can confer distinct chemical reactivity and biological activity. This combination of functional groups may enhance its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-3-10(4-7-12)18-15(21)19-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTAPVXCNPAWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290951 | |
| Record name | ST50564538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18982-72-4 | |
| Record name | NSC72007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50564538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-DICHLOROPHENYL)-N'-(4-(DIMETHYLAMINO)PHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![5-[[3-Ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5068822.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5068846.png)
![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5068864.png)

methanone](/img/structure/B5068875.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)
![Ethyl 1-[(2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5068884.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
